molecular formula C14H15N3O B7745146 2-(1,3-dihydrobenzimidazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile

2-(1,3-dihydrobenzimidazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B7745146
M. Wt: 241.29 g/mol
InChI Key: DSUCFHILNUWEEL-UHFFFAOYSA-N
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Description

2-(1,3-dihydrobenzimidazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile is a complex organic compound that belongs to the benzimidazole family. Benzimidazole derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dihydrobenzimidazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile typically involves the reaction of 1,3-dihydrobenzimidazole with appropriate nitrile and ketone precursors. One common method involves the condensation of 1,3-dihydrobenzimidazole with 4,4-dimethyl-3-oxopentanenitrile under reflux conditions in the presence of a suitable catalyst, such as sodium hydride or potassium carbonate, in a solvent like ethanol or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dihydrobenzimidazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-(1,3-dihydrobenzimidazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-dihydrobenzimidazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents oxidation and corrosion. The compound’s electronic structure, as determined by density functional theory (DFT) calculations, suggests that nitrogen and carbon atoms in the benzimidazole ring are key sites for nucleophilic and electrophilic attacks .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-dihydrobenzimidazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dimethyl group provides steric hindrance, influencing its interaction with other molecules and surfaces.

Properties

IUPAC Name

2-(1,3-dihydrobenzimidazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-14(2,3)12(18)9(8-15)13-16-10-6-4-5-7-11(10)17-13/h4-7,16-17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUCFHILNUWEEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=C1NC2=CC=CC=C2N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)C(=C1NC2=CC=CC=C2N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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